3-Benzoyl-2,6-dichloropyridine

Description

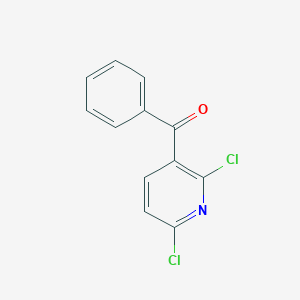

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7Cl2NO |

|---|---|

Molecular Weight |

252.09 g/mol |

IUPAC Name |

(2,6-dichloropyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C12H7Cl2NO/c13-10-7-6-9(12(14)15-10)11(16)8-4-2-1-3-5-8/h1-7H |

InChI Key |

OAXSTMJSFUYCIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Benzoyl 2,6 Dichloropyridine

Direct Synthetic Routes to 3-Benzoyl-2,6-dichloropyridine

Direct routes involve the introduction of the benzoyl group onto a 2,6-dichloropyridine (B45657) scaffold. These methods hinge on the selective activation of the C-3 position of the pyridine (B92270) ring.

Acylation Reactions for Selective C-3 Benzoylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for installing acyl groups. jst.go.jp However, its direct application to 2,6-dichloropyridine for achieving C-3 benzoylation is challenging. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two strongly electron-withdrawing chlorine atoms. This deactivation makes the aromatic ring less susceptible to electrophilic attack by an acylium ion, which is the key intermediate in Friedel-Crafts reactions. wipo.intnih.gov Consequently, forcing conditions would be required, which could lead to low yields and a lack of regioselectivity. The literature does not prominently feature this as a viable method for the synthesis of this compound.

Functionalization of Dichloropyridine Precursors

A more successful and widely documented direct approach involves the functionalization of 2,6-dichloropyridine via organometallic intermediates. This multi-step strategy circumvents the difficulties of electrophilic acylation by reversing the polarity of the C-3 position.

The key step is the regioselective metalation (deprotonation) of 2,6-dichloropyridine. Using a strong, hindered base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures allows for the removal of a proton from the pyridine ring. While initial deprotonation can occur at the C-4 position (kinetic product), allowing the reaction to stir for a longer period at low temperature leads to an equilibrium that favors the thermodynamically more stable 3-lithio-2,6-dichloropyridine intermediate. rsc.orgresearchgate.net

Once the 3-lithiated species is formed, it can be reacted with a suitable benzoyl electrophile. A common method involves quenching the lithiated intermediate with benzaldehyde. This addition reaction yields the secondary alcohol, (2,6-dichloropyridin-3-yl)(phenyl)methanol. rsc.orgsci-hub.se

The final step is the oxidation of the secondary alcohol to the desired ketone, this compound. Various oxidizing agents can accomplish this transformation, with manganese dioxide (MnO₂) being a frequently used reagent for the oxidation of benzylic and allylic alcohols. sci-hub.sebeilstein-journals.org This sequence provides a reliable and high-yielding pathway to the target molecule.

Table 1: Synthesis of this compound via Lithiation and Oxidation

| Step | Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Lithiation/Addition | 2,6-Dichloropyridine, Benzaldehyde | LDA, THF, -80°C, 2.5h | (2,6-Dichloropyridin-3-yl)(phenyl)methanol | 92% | rsc.org |

| 2. Oxidation | (2,6-Dichloropyridin-3-yl)(2-chlorophenyl)methanol | MnO₂ | (2-Chlorophenyl)-(2,6-dichloropyridin-3-yl)methanone | - | sci-hub.se |

Indirect Synthetic Approaches via Functional Group Interconversions

Indirect routes begin with a pyridine ring that already contains the benzoyl group, followed by the introduction of the two chlorine atoms.

Precursor Synthesis and Halogenation Strategies

This approach commences with the synthesis of a suitable precursor, most commonly 3-benzoylpyridine (B1664120). nih.govsigmaaldrich.com The synthesis of 3-benzoylpyridine itself can be achieved through several established methods, such as the reaction of nicotinoyl chloride with benzene (B151609) under Friedel-Crafts conditions or the oxidation of phenyl-3-pyridylcarbinol. nih.gov

Once 3-benzoylpyridine is obtained, the subsequent challenge is the regioselective introduction of two chlorine atoms at the C-2 and C-6 positions. Direct electrophilic chlorination of 3-benzoylpyridine is expected to be difficult. The pyridine nitrogen and the electron-withdrawing benzoyl group both deactivate the ring towards electrophilic substitution, meaning harsh reaction conditions would be necessary. Furthermore, these directing groups would favor substitution at the C-5 and C-4 positions, not the desired C-2 and C-6 positions. While methods for the chlorination of pyridines exist, achieving this specific substitution pattern on a deactivated substrate is a significant synthetic hurdle. google.comgoogle.comgoogle.com

Catalytic Methods in this compound Synthesis

While classical stoichiometric methods are established, modern catalytic approaches offer potential, though less documented, pathways to this compound. These methods would likely rely on transition-metal-catalyzed cross-coupling reactions.

A plausible, though currently hypothetical, catalytic route would involve the coupling of a C-3 metalated 2,6-dichloropyridine derivative with a benzoyl source. For example, a Suzuki-Miyaura cross-coupling reaction could be employed. This would involve the synthesis of 2,6-dichloropyridine-3-boronic acid or its corresponding pinacol (B44631) ester. This boronic acid derivative could then be coupled with benzoyl chloride in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable base.

The catalytic cycle would proceed through three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the benzoyl chloride, forming a Pd(II) intermediate.

Transmetalation: The boron group of the dichloropyridylboronic acid is transferred to the palladium center, displacing the chloride and forming a new carbon-palladium bond.

Reductive Elimination: The benzoyl and pyridyl groups on the palladium center couple and are eliminated, forming the C-C bond of the final product, this compound, and regenerating the palladium(0) catalyst.

While this specific application for synthesizing this compound is not explicitly detailed in the literature, the principles of Suzuki coupling are well-established for the formation of biaryl ketones and could be adapted for this purpose. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium catalysts are widely employed for the construction of carbon-carbon bonds, and the synthesis of this compound and its derivatives is no exception. The Suzuki and Heck reactions are powerful tools in this context.

In a notable application of the Suzuki coupling, this compound (8) has been shown to react with phenylboronic acid. rsc.org This reaction demonstrates a preferential coupling at the 6-position of the pyridine ring, leading to the formation of 3-phenyl-4-azafluorenone (9a). rsc.org However, this process can be accompanied by the formation of a bis-Suzuki coupling product, 3-benzoyl-2,6-diphenylpyridine. rsc.org The reaction conditions for this transformation typically involve a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)2) in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3) or a more specialized ligand, and a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). rsc.org

The general mechanism for the Suzuki-Miyaura cross-coupling reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. tcichemicals.comcnr.it The reactivity of the halide leaving groups generally follows the trend I > Br > Cl. tcichemicals.com

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an aryl or alkenyl halide with an alkene. wikipedia.orgliverpool.ac.uk While direct synthesis of this compound via a Heck reaction is less commonly reported, the principles of this reaction are relevant to the broader chemistry of halogenated pyridines. The mechanism typically proceeds through oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.org

Below is a table summarizing a representative palladium-catalyzed Suzuki coupling reaction involving this compound.

Table 1: Palladium-Catalyzed Suzuki Coupling of this compound

| Starting Material | Reagent | Catalyst System | Product | Yield | Reference |

| This compound | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 3-Phenyl-4-azafluorenone | Moderate | rsc.org |

Copper-Catalyzed Transformations

Copper-catalyzed reactions provide an alternative and often complementary approach to the synthesis of complex organic molecules. While specific examples detailing the direct synthesis of this compound using copper catalysis are not as prevalent in the provided search results, the broader context of copper-catalyzed reactions with related substrates offers valuable insights.

Copper catalysts are known to facilitate a variety of transformations, including C-N and C-S bond formation. acs.orgrsc.org For instance, copper-catalyzed tandem reactions have been developed for the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines from pyridine ketones and benzylamines, using O₂ as a clean oxidant. researchgate.net These types of reactions highlight the capability of copper to mediate complex multi-step transformations.

Furthermore, copper-catalyzed [3+2] cycloaddition reactions, often referred to as "click chemistry," are efficient methods for constructing heterocyclic rings. beilstein-journals.orgmdpi.com Although not directly applied to the synthesis of the target compound in the provided data, these methodologies demonstrate the versatility of copper catalysis in organic synthesis.

Other Transition Metal-Mediated Syntheses

Beyond palladium and copper, other transition metals can play a role in the synthesis of related structures. The provided information does not explicitly detail other transition metal-mediated syntheses for this compound. However, the general principles of transition metal catalysis suggest that metals like nickel or rhodium could potentially be employed in similar cross-coupling reactions, although palladium remains the most widely utilized for Suzuki and Heck-type transformations involving aryl halides. acs.orgresearchgate.net

Regioselectivity and Stereoselectivity Control in Synthetic Pathways

The control of regioselectivity is a critical aspect of synthesizing substituted pyridines like this compound. The two chlorine atoms on the pyridine ring are not equivalent, and their differential reactivity can be exploited to achieve selective functionalization.

In the case of the Suzuki coupling of this compound with phenylboronic acid, the reaction shows a preference for substitution at the 6-position. rsc.org This regioselectivity can be influenced by several factors, including the electronic nature of the substituents on the pyridine ring and the specific catalyst system employed. For example, in 2,6-dichloropyridines, the presence of an electron-withdrawing group at the 3-position can influence the relative reactivity of the C-2 and C-6 positions. rsc.org

The choice of palladium catalyst and ligands can also significantly impact the regioselectivity. Different phosphine ligands can alter the steric and electronic environment around the palladium center, thereby influencing which C-Cl bond undergoes oxidative addition more readily.

Stereoselectivity, while not a primary consideration in the synthesis of the achiral this compound itself, becomes crucial when the molecule is further elaborated into chiral derivatives. Intramolecular Heck reactions, for instance, can be used to create tertiary or quaternary stereocenters with high enantioselectivity when chiral palladium catalysts are employed. wikipedia.org The stereochemical outcome of such reactions is often determined by the geometry of the migratory insertion and subsequent elimination steps. wikipedia.org

The following table highlights the regioselective outcome in the Suzuki coupling of this compound.

Table 2: Regioselectivity in the Suzuki Coupling of this compound

| Substrate | Reaction Type | Position of Substitution | Influencing Factors | Reference |

| This compound | Suzuki Coupling | 6-position | Electronic effects of the benzoyl group, catalyst system | rsc.org |

Reaction Mechanisms and Chemical Transformations of 3 Benzoyl 2,6 Dichloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups like chlorine atoms, is susceptible to nucleophilic aromatic substitution (SNAr). In 3-Benzoyl-2,6-dichloropyridine, the two chlorine atoms at the C-2 and C-6 positions are potential leaving groups for incoming nucleophiles. These reactions proceed through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of the electronegative nitrogen atom and the chlorine substituents lowers the electron density of the pyridine ring, facilitating nucleophilic attack. wikipedia.org

Selective Substitution Patterns on the Dichloropyridine Moiety

The regioselectivity of SNAr reactions on 3-substituted-2,6-dichloropyridines is a subject of considerable research, as the substituent at the 3-position can direct the incoming nucleophile to either the C-2 (ortho) or C-6 (para to the nitrogen) position. researchgate.net The outcome of these reactions is influenced by a combination of steric and electronic factors of the 3-substituent, the nature of the nucleophile, and the solvent conditions. researchgate.net

Studies on various 3-substituted 2,6-dichloropyridines have shown that:

Steric Hindrance: Bulky substituents at the 3-position tend to direct nucleophilic attack to the less sterically hindered C-6 position. researchgate.net

Solvent Effects: The ability of the solvent to act as a hydrogen-bond acceptor plays a crucial role. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a low hydrogen-bond accepting solvent like dichloromethane (B109758) (DCM) favors substitution at the C-2 position, while a strong hydrogen-bond accepting solvent like dimethyl sulfoxide (B87167) (DMSO) shifts the selectivity towards the C-6 position. researchgate.net

Chelation Control: With alkali metal alkoxides as nucleophiles, non-polar, aprotic solvents favor substitution at the C-2 position. This selectivity is attributed to the formation of a cyclic, six-membered transition state where the alkali metal counter-ion coordinates with both the 3-substituent (e.g., a carbonyl group) and the incoming alkoxide, directing the attack to the ortho position. researchgate.net

Table 1: Solvent Influence on Regioselectivity of SNAr Reaction

| 3-Substituent | Nucleophile | Solvent | Major Product (Position) | Isomer Ratio (2- vs 6-) |

| -COOCH₃ | 1-Methylpiperazine | Dichloromethane (DCM) | 2-substituted | 16:1 |

| -COOCH₃ | 1-Methylpiperazine | Dimethyl sulfoxide (DMSO) | 6-substituted | 1:2 |

| -COOH | Sodium Methoxide | Non-polar, aprotic | 2-substituted | Exclusive |

| -CN | 1-Methylpiperazine | Acetonitrile | 6-substituted | 1:9 |

Influence of the Benzoyl Group on Reaction Pathways and Outcomes

The benzoyl group at the 3-position of the dichloropyridine ring significantly influences the SNAr reactions both electronically and sterically.

Electronic Effects: As an electron-withdrawing group (EWG), the benzoyl moiety further deactivates the pyridine ring, enhancing its susceptibility to nucleophilic attack at both the C-2 and C-6 positions. libretexts.orgstackexchange.com The inductive effect of the carbonyl group makes the adjacent C-2 position more electron-deficient and thus more prone to initial attack. stackexchange.com

Steric Effects: The benzoyl group is sterically demanding. This bulkiness can hinder the approach of a nucleophile to the adjacent C-2 position, potentially favoring attack at the more accessible C-6 position. However, this steric hindrance can be overcome by other directing effects. researchgate.net

Chelation and Directed Substitution: The carbonyl oxygen of the benzoyl group can act as a coordination site for metal cations. In reactions involving metallic nucleophiles (e.g., alkali metal alkoxides), this chelation can lock the conformation of the molecule and direct the nucleophile specifically to the C-2 position, leading to high ortho-selectivity. researchgate.net This directed SNAr (dSNAr) effect can override typical steric considerations. rsc.org

Electrophilic Aromatic Substitution on the Benzoyl Moiety

While the dichloropyridine ring is highly deactivated towards electrophilic attack, the phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution (SEAr). libretexts.orgmasterorganicchemistry.com The key factors governing this reaction are the directing effects of the substituents on the phenyl ring.

The carbonyl group of the benzoyl substituent is a deactivating, meta-directing group. libretexts.org It withdraws electron density from the phenyl ring through resonance and induction, making it less nucleophilic than benzene (B151609). Consequently, harsher reaction conditions are typically required for electrophilic substitution. The deactivation is most pronounced at the ortho and para positions, leading to preferential substitution at the meta-positions of the phenyl ring.

Common SEAr reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst like AlCl₃.

Direct electrophilic substitution on the pyridine ring itself is generally very difficult due to the electron-deficient nature of the ring. researchgate.net Therefore, any SEAr reaction on this compound would selectively occur at the meta-position of the benzoyl's phenyl ring.

Metalation and Lithiation Studies on the Pyridine Ring

Directed ortho metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings, including pyridines. clockss.org The regioselectivity of deprotonation is controlled by directing metalating groups (DMGs). In this compound, the chlorine atoms and the benzoyl group can all influence the site of metalation.

For 2,6-dichloropyridine (B45657), metalation with reagents like lithium diisopropylamide (LDA) or TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) has been shown to occur regioselectively at the C-4 position. znaturforsch.com However, the presence of the C-3 benzoyl group introduces complexity. The benzoyl group can also act as a DMG, potentially directing lithiation to the C-4 position. The use of hindered lithium amide bases like LDA or LTMP is often necessary to prevent nucleophilic addition of the organolithium reagent to the pyridine C=N bond or the benzoyl carbonyl group. clockss.org

Furthermore, the use of mixed-metal superbases, such as BuLi-LiDMAE (lithium 2-dimethylaminoethanolate), can lead to unexpected regioselectivity. For instance, this reagent promotes an unusual C-6 lithiation of 2-chloropyridine (B119429), a position not typically deprotonated with other bases. researchgate.netnih.gov This suggests that the precise choice of metalating agent and reaction conditions could allow for selective functionalization at different positions of the this compound ring.

Cyclization and Rearrangement Reactions Involving the Compound and its Intermediates

Derivatives of this compound can serve as precursors for the synthesis of complex heterocyclic systems through cyclization and rearrangement reactions.

Intramolecular Cyclization: Following a selective SNAr reaction at either the C-2 or C-6 position, the newly introduced nucleophile can participate in a subsequent intramolecular cyclization. For example, if a nucleophile containing a hydroxyl or amino group is introduced at the C-2 position, it could potentially undergo a condensation reaction with the adjacent benzoyl carbonyl group to form a fused heterocyclic ring system, such as a pyridobenzoxazepine or pyridobenzodiazepine derivative. Studies on related systems, like 3,5-diacetyl-2,6-dimethylpyridine, show that the acetyl groups can readily participate in cyclization reactions with aldehydes. nih.gov

Rearrangement Reactions: Pyridine-N-oxides, which can be formed by oxidation of the pyridine nitrogen, are known to undergo rearrangement reactions. For example, treatment of substituted pyridine-N-oxides with reagents like acetic anhydride (B1165640) can lead to rearrangements where a substituent is introduced onto the pyridine ring. acs.orgacs.org A derivative of this compound, after conversion to its N-oxide, could potentially undergo such rearrangements to afford novel substituted pyridines.

Tandem Reactions: More complex transformations can be envisioned. For instance, a base-catalyzed sequential reaction involving a Michael addition followed by an intramolecular cyclization and aromatization has been used to synthesize benzofuro[3,2-b]pyridines. researchgate.net A suitably functionalized derivative of this compound could potentially undergo similar tandem cyclization pathways.

Radical Reactions and Oxidative Transformations

The reactivity of this compound is not limited to ionic pathways; it can also participate in radical and oxidative processes.

Radical Reactions: The pyridine ring can support radical reactions. A notable example is the Minisci reaction, which involves the radical alkylation or acylation of protonated heteroaromatics. wikipedia.org Under Minisci conditions, this compound could potentially undergo radical substitution, although the directing effects of the existing substituents would need to be considered. Additionally, the chlorine atoms can be removed via radical dehalogenation using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.orguchicago.edu

Oxidative Transformations: The pyridine nitrogen atom can be oxidized to form the corresponding pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions and enabling rearrangement reactions. acs.org Furthermore, benzoylpyridine derivatives themselves can act as photo-oxidants. For example, 4-benzoylpyridine (B1666322) has been used to promote the photoinduced oxidation of secondary alcohols to ketones. nih.govacs.org This suggests that this compound could potentially be used as an oxidant in photochemical transformations. The formation of radical anions from dichlorinated compounds is also a known process in environmental and advanced oxidation contexts, suggesting that under specific conditions, the molecule could undergo one-electron reduction to initiate further reactions. d-nb.infonih.gov

Cross-Coupling Reactivity with Organometallic Reagents (e.g., Grignard)

The cross-coupling of haloaromatics with organometallic reagents is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. For dihalogenated heterocycles like this compound, these reactions offer a pathway to selectively replace one or both chlorine atoms with a variety of organic groups. The Kumada-Tamao-Corriu coupling, which utilizes Grignard reagents (organomagnesium halides), is a particularly powerful and well-established method for this purpose, typically catalyzed by nickel or palladium complexes.

While specific research detailing the cross-coupling of this compound is not extensively documented in the reviewed literature, its reactivity can be inferred from studies on the parent compound, 2,6-dichloropyridine, and related dihaloarenes. The two chlorine atoms on the pyridine ring are chemically distinct due to the influence of the adjacent nitrogen atom and the benzoyl substituent at the C3 position.

Detailed Research Findings

The reactivity of the C-Cl bonds in 2,6-dichloropyridine is significantly enhanced at the C2 and C6 positions due to the electron-withdrawing effect of the ring nitrogen, which facilitates the oxidative addition step in the catalytic cycle. This is a critical initial step in palladium- and nickel-catalyzed cross-coupling reactions. In the case of this compound, the potent electron-withdrawing benzoyl group at the C3 position is expected to further influence the electronic properties of the adjacent C2-Cl bond. This electronic effect would likely increase the electrophilicity of the C2 position, potentially making the C2-Cl bond more susceptible to oxidative addition compared to the C6-Cl bond.

However, the steric bulk of the benzoyl group may also play a crucial role. It could hinder the approach of the bulky catalyst-organometallic complex to the C2 position, potentially favoring reaction at the less sterically encumbered C6 position. The final regioselectivity of a monosubstitution reaction would therefore be a balance between these electronic and steric factors, and would also be highly dependent on the specific catalyst system (metal and ligands) and reaction conditions employed.

Studies on related dichlorobenzene derivatives have shown that highly ortho-selective cross-coupling with Grignard reagents can be achieved using specific palladium and phosphine (B1218219) ligand systems, indicating that catalyst choice is paramount in controlling regioselectivity. Nickel catalysts, often favored for Kumada couplings due to their lower cost and high reactivity with aryl chlorides, are also effective. The choice of ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, can dramatically influence the outcome and efficiency of the coupling.

For this compound, a typical Kumada coupling would involve reacting the substrate with an aryl or alkyl Grignard reagent in the presence of a catalyst like a palladium(II) or nickel(II) salt with appropriate ligands. The reaction would likely proceed via a standard catalytic cycle involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product and regenerate the active catalyst.

| Entry | Grignard Reagent (R-MgX) | Catalyst System | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylmagnesium Bromide | NiCl2(dppp) | Diethyl ether/Benzene | Reflux, 12h | 2-Chloro-6-phenylpyridine | 98 |

| 2 | Ethylmagnesium Bromide | NiCl2(dppe) | Diethyl ether | Reflux, 16h | 2-Chloro-6-ethylpyridine | 85 |

| 3 | Vinylmagnesium Bromide | Pd(PPh3)4 | THF | Reflux, 4h | 2-Chloro-6-vinylpyridine | 75 |

| 4 | 4-Methoxyphenylmagnesium Bromide | NiCl2(dppp) | Diethyl ether | Reflux | 2-Chloro-6-(4-methoxyphenyl)pyridine | 97 |

| 5 | Mesitylmagnesium Bromide | Pd(OAc)2 / SPhos | Toluene | 100 °C, 18h | 2-Chloro-6-mesitylpyridine | 88 |

Table 1: Representative examples of Kumada cross-coupling reactions with 2,6-dichloropyridine. This data is presented as a model for the expected reactivity of this compound.

Following a selective mono-coupling reaction, the remaining chloro-substituent on the 3-benzoyl-pyridine core could potentially undergo a second, different cross-coupling reaction, allowing for the synthesis of unsymmetrically disubstituted pyridines, which are valuable scaffolds in medicinal chemistry and materials science.

Spectroscopic and Structural Elucidation Methodologies for 3 Benzoyl 2,6 Dichloropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Benzoyl-2,6-dichloropyridine, the spectrum is expected to show signals corresponding to the protons on the pyridine (B92270) ring and the benzoyl group.

Detailed Research Findings: The protons of the benzoyl group are expected to resonate in the typical aromatic region, between 7.4 and 7.8 ppm. The two protons on the dichloropyridine ring are also in this region but are influenced by the nitrogen atom and the chlorine substituents. The proton at the C4 position would likely appear as a triplet, coupled to the proton at the C5 position, which would appear as a doublet. The protons of the benzoyl group would exhibit complex splitting patterns due to their proximity and coupling to each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-4 | 7.8 - 8.0 | d | ~8.0 |

| Pyridine H-5 | 7.4 - 7.6 | d | ~8.0 |

| Benzoyl H-2', H-6' | 7.7 - 7.9 | m | - |

| Benzoyl H-3', H-4', H-5' | 7.5 - 7.7 | m | - |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule, including quaternary carbons that lack proton attachments. This is crucial for confirming the carbon backbone and the position of substituents.

Detailed Research Findings: The ¹³C NMR spectrum of this compound is expected to display 9 distinct signals, as the molecule has 9 unique carbon environments. A key signal would be the carbonyl carbon of the benzoyl group, predicted to be in the downfield region of 190-195 ppm. researchgate.net The carbons attached to the chlorine atoms (C2 and C6) would also have characteristic shifts, typically around 150-155 ppm. The remaining aromatic carbons would appear between 120 and 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Pyridine C2, C6 (C-Cl) | 150 - 155 |

| Pyridine C3 | 135 - 140 |

| Pyridine C4 | 138 - 142 |

| Pyridine C5 | 125 - 130 |

| Benzoyl C1' | 135 - 140 |

| Benzoyl C2', C6' | 128 - 132 |

| Benzoyl C3', C5' | 128 - 132 |

| Benzoyl C4' | 133 - 137 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC) for Connectivity

Two-dimensional (2D) NMR techniques provide correlational data that helps piece together the molecular structure.

COSY (Correlated Spectroscopy) : This homonuclear technique shows correlations between protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons of the pyridine ring, confirming their adjacency. It would also reveal the coupling network within the benzoyl ring's protons. bohrium.com

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear technique correlates directly attached proton and carbon atoms. escholarship.org An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal. For example, the signal for the C4 proton would show a cross-peak with the C4 carbon signal, and so on for all protonated carbons. This technique is invaluable for unambiguous assignment of the ¹H and ¹³C spectra. semanticscholar.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. IR and Raman spectroscopy are often complementary. chem-soc.si

Detailed Research Findings: The most prominent feature in the IR spectrum of this compound would be the strong absorption band from the carbonyl (C=O) group stretch, expected in the region of 1660-1680 cm⁻¹. Other significant absorptions would include aromatic C=C and C-H stretching vibrations. The C-Cl stretches would appear in the fingerprint region at lower wavenumbers. Raman spectroscopy would also detect these vibrations, with the aromatic ring stretches often showing strong Raman signals. escholarship.org

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR/Raman | 3050 - 3100 | Medium |

| Carbonyl (C=O) Stretch | IR | 1660 - 1680 | Strong |

| Aromatic C=C Stretch | IR/Raman | 1400 - 1600 | Medium-Strong |

| C-N Stretch | IR | 1300 - 1350 | Medium |

| C-Cl Stretch | IR/Raman | 700 - 850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its system of conjugated π-electrons. nih.gov

Detailed Research Findings: The structure of this compound contains two aromatic rings and a carbonyl group, forming a conjugated system. This is expected to give rise to two main types of electronic transitions:

π → π transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π antibonding orbital. Due to the extended conjugation, a strong absorption band (λmax) is predicted in the UV-B or UV-C region, likely around 250-260 nm, similar to benzophenone. acs.orgsigmaaldrich.com

n → π transitions: This is a lower-energy transition of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital. nih.gov It results in a weaker absorption band at a longer wavelength, typically above 300 nm. nih.gov

The presence of chlorine substituents and the pyridine ring can slightly modify the exact position and intensity of these absorption maxima compared to simple benzophenone. acs.org

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from the fragmentation patterns.

Detailed Research Findings: The molecular formula of this compound is C₁₂H₇Cl₂NO. The high-resolution mass spectrum would show a molecular ion (M⁺) peak corresponding to this formula. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in characteristic M⁺, [M+2]⁺, and [M+4]⁺ peaks with an approximate intensity ratio of 9:6:1.

Common fragmentation pathways for this molecule under electron impact ionization would include:

Alpha-cleavage : Cleavage of the bond between the carbonyl group and the pyridine ring, leading to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z = 105. This is often a base peak in the spectrum of benzoyl compounds.

Loss of Phenyl Group : Formation of a [C₆H₅]⁺ cation at m/z = 77.

Loss of Chlorine : Fragmentation involving the loss of one or both chlorine atoms from the molecular ion or subsequent fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (structure) | m/z (for ³⁵Cl) | Description |

| [C₁₂H₇³⁵Cl₂NO]⁺ | 251 | Molecular Ion (M⁺) |

| [C₁₂H₇³⁵Cl³⁷ClNO]⁺ | 253 | Molecular Ion Isotope Peak ([M+2]⁺) |

| [C₁₂H₇³⁷Cl₂NO]⁺ | 255 | Molecular Ion Isotope Peak ([M+4]⁺) |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation (from α-cleavage) |

| [C₆H₅]⁺ | 77 | Phenyl cation (from loss of CO from benzoyl cation) |

| [C₅H₂Cl₂NCO]⁺ | 182 | Dichloropyridyl-carbonyl cation |

X-ray Diffraction Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Despite the utility of this compound as a chemical intermediate, a thorough search of publicly accessible scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the single-crystal X-ray structure of this specific compound has not been reported. Consequently, detailed experimental data on its solid-state conformation and intermolecular interactions are not available.

While an X-ray diffraction analysis was used to identify a downstream product, 3-phenyl-4-azafluorenone, which is synthesized from this compound, the crystal structure of the parent compound itself was not detailed in the corresponding study. rsc.org

Without a published crystal structure, it is not possible to provide the specific data tables, such as crystal data, refinement details, atomic coordinates, bond lengths, bond angles, or a detailed analysis of the intermolecular forces for this compound. Any discussion on its potential solid-state structure would be purely speculative and fall outside the scope of this fact-based article.

Computational and Theoretical Investigations of 3 Benzoyl 2,6 Dichloropyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.govepstem.net By calculating the electron density, DFT can elucidate properties that are fundamental to a molecule's stability and reactivity. nih.govepstem.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.commdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. mdpi.com Conversely, a larger HOMO-LUMO gap indicates greater stability. mdpi.com

For molecules containing pyridine (B92270) rings, computational studies have been used to determine these energy gaps and predict reactivity. mdpi.comresearchgate.net For instance, in a study of a triazole derivative, the HOMO-LUMO energy gap was calculated to be 4.946 eV, indicating high kinetic stability. mdpi.com The distribution of HOMO and LUMO orbitals can also reveal the sites most involved in electron donation and acceptance. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

No specific HOMO-LUMO energy gap values for 3-Benzoyl-2,6-dichloropyridine were found in the provided search results. The table is a template for where such data would be presented.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.deresearchgate.net The MEP surface illustrates the charge distribution within a molecule, with different colors representing areas of varying electrostatic potential. uni-muenchen.de Typically, red areas indicate negative potential (electron-rich regions) and are prone to electrophilic attack, while blue areas denote positive potential (electron-poor regions) and are susceptible to nucleophilic attack. uni-muenchen.de

MEP analysis can identify the most likely sites for chemical reactions. uni-muenchen.deresearchgate.net For example, in molecules with nitrogen atoms, the region around the nitrogen is often a site of negative potential, making it a likely proton acceptor. uni-muenchen.deresearchgate.net This visual representation of charge distribution helps in understanding intermolecular interactions and predicting the course of a reaction. researchgate.netd-nb.info

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. uni-muenchen.dewisc.edu It transforms the complex wave function of a molecule into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This method allows for the quantification of charge transfer between atoms and the analysis of hyperconjugative interactions, which contribute to molecular stability. icm.edu.pl

NBO analysis can reveal the hybridization of atomic orbitals and the composition of bonding orbitals. icm.edu.plresearchgate.net For instance, it can describe a bond as a combination of specific hybrid orbitals from the participating atoms, along with their respective contributions. researchgate.net The analysis of interactions between filled (donor) and empty (acceptor) orbitals can explain charge delocalization and the stability of the molecule. icm.edu.pl

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| - | - | - |

| - | - | - |

Specific NBO analysis data for this compound was not available in the search results. The table serves as an example of how such data would be displayed.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. epstem.netnipne.ro By calculating vibrational frequencies and chemical shifts, theoretical spectra can be generated and compared with experimental data. epstem.netresearchgate.net This comparison serves to validate both the computational model and the experimental assignments. nih.gov

Often, calculated vibrational frequencies are scaled by a specific factor to improve their agreement with experimental values. epstem.net The successful reproduction of experimental spectra by theoretical calculations provides confidence in the accuracy of the computed molecular geometry and other electronic properties. nih.govresearchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify reactants, products, intermediates, and transition states.

For example, in palladium-catalyzed reactions, such as the Suzuki coupling, understanding the reactivity of different positions on the pyridine ring is crucial. core.ac.uk Computational analysis can help rationalize why a reaction might preferentially occur at a specific site, such as the less sterically hindered position. core.ac.uk Modeling can also shed light on the formation of side products. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. For aroyl derivatives, the orientation of the rings relative to the carbonyl group is a key conformational feature. rsc.org

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of molecules over time. nih.gov These simulations model the movements of atoms and can be used to study the stability of different conformations and the interactions of the molecule with its environment, such as a solvent or a biological receptor. nih.govuni-tuebingen.de For instance, MD studies on related compounds have been used to assess the stability of ligand-protein complexes. nih.gov

Derivatives and Analogs of 3 Benzoyl 2,6 Dichloropyridine: Synthesis and Chemical Utility

Synthesis of Novel Benzoyl-Dichloropyridine Derivatives

The generation of new derivatives from 3-benzoyl-2,6-dichloropyridine is primarily achieved through modifications at the pyridine (B92270) core and substitutions on the peripheral benzoyl group. These transformations leverage modern synthetic methodologies to introduce a wide range of functional groups, thereby expanding the chemical space accessible from this starting material.

Modifications at the Pyridine Ring System

The pyridine ring of this compound is amenable to several types of modifications, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The two chlorine atoms at positions 2 and 6 can be selectively or sequentially replaced.

One significant modification is the conversion of the dichloropyridine to a difluoropyridine derivative. The fluorination of 3-substituted-2,6-dichloropyridines can be accomplished using reagents like cesium fluoride (B91410) (CsF) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This halogen exchange is valuable as the resulting 3-substituted-2,6-difluoropyridines are important building blocks for pharmaceuticals and agrochemicals, often showing enhanced bioavailability in the final products. researchgate.netresearchgate.net These difluoro-analogs can subsequently undergo tandem nucleophilic aromatic substitution, allowing for the creation of 2,3,6-trisubstituted pyridines. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions are also extensively used. For instance, a Suzuki coupling reaction between this compound and phenylboronic acid shows a preference for substitution at the 6-position of the pyridine ring. rsc.org This regioselectivity is a key aspect of its reactivity, although competitive formation of the bis-coupled product, 3-benzoyl-2,6-diphenylpyridine, can also occur. rsc.org The strategic placement of substituents influences this reactivity; for example, the lithiation of 2,6-dichloropyridine (B45657) can lead to mixtures of 3- and 4-substituted derivatives, but specific reagents can favor substitution at the 3-position. researchgate.net

Furthermore, the chlorine atoms can be displaced by nitrogen nucleophiles. Buchwald-Hartwig amination provides a route to introduce amino groups, as demonstrated by the reaction of 2,3-dichloropyridine (B146566) with benzylamine. acs.org A similar strategy starting from 4-amino-2,6-dichloropyridine (B16260) has been used to synthesize precursors for complex heterocyclic systems like 1H-imidazo[4,5-c]pyridines. rsc.org

Table 1: Selected Modifications at the Pyridine Ring of 3-Substituted-2,6-dichloropyridines

| Starting Material | Reagent(s) | Product Type | Reaction Type | Reference(s) |

| This compound | Phenylboronic acid, Pd(OAc)₂, Cy₃P·HBF₄, K₂CO₃ | 3-Benzoyl-2-chloro-6-phenylpyridine | Suzuki Coupling | rsc.org |

| 3-Substituted-2,6-dichloropyridines | Cesium fluoride (CsF), DMSO | 3-Substituted-2,6-difluoropyridine | Halogen Exchange (Fluorination) | researchgate.netresearchgate.net |

| 2,3-Dichloropyridine | Benzylamine | N-Benzyl-3-chloropyridin-2-amine | Buchwald-Hartwig Amination | acs.org |

| 4-Amino-2,6-dichloropyridine | tert-Octylamine | N²-tert-Octyl-6-chloro-2,4-diaminopyridine derivative | Nucleophilic Aromatic Substitution | rsc.org |

Substitutions on the Benzoyl Moiety

While direct modification of the benzoyl ring on the intact this compound molecule is less common, the synthesis of analogs with various substituents on the benzoyl moiety is a key strategy for creating diverse derivatives. This is typically achieved by employing substituted benzoyl chlorides in the initial Friedel-Crafts acylation step to form the diaryl ketone core.

For example, the synthesis of azafluorenones has been accomplished starting from precursors like 3-(4-bromobenzoyl)-2-chloropyridine and 3-(4-iodobenzoyl)-2-chloropyridine. rsc.orgresearchgate.netacs.org These halogenated benzoyl moieties serve as handles for subsequent intramolecular cyclization reactions. This approach allows for the systematic introduction of a wide range of electronic and steric diversity onto the benzoyl portion of the molecule, which is a critical aspect in the development of lead compounds in medicinal and agrochemical research. The synthesis of 6-aryl-2-benzoyl-pyridines as potential tubulin polymerization inhibitors further underscores the importance of the substituted benzoyl-pyridine scaffold in medicinal chemistry. nih.gov

Chemical Applications of Derived Compounds in Synthetic Organic Chemistry

Derivatives of this compound are valuable intermediates in synthetic organic chemistry, serving as precursors for a variety of complex molecular structures.

As Intermediates for Complex Heterocyclic Architectures (e.g., Azafluorenones, Triazoles, Pyrazole (B372694) Derivatives)

Azafluorenones: The this compound framework is a well-established precursor for the synthesis of azafluorenones. nih.gov A notable example is the palladium-catalyzed auto-tandem process involving an initial Suzuki coupling at the 6-position, followed by an intramolecular C-H arylation to construct the fused ring system of 4-azafluorenone. rsc.org This methodology has been extended to other dihalogeno diaryl ketones to produce a variety of substituted azafluorenones. rsc.orgresearchgate.netacs.org

Triazoles: The dichloropyridine core is a useful building block for constructing triazole-containing compounds. For instance, perhalopyridines can be converted into pyridyl alkynes via reaction with propargyl alcohol; these alkynes then readily undergo copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form 1,2,3-triazoles. rsc.org This route offers a viable pathway for incorporating the 3-benzoyl-2,6-dihalopyridine structure into complex triazole architectures. rsc.orgacs.org Additionally, related structures like 4,6-dichloro-v-triazolo[4,5-c]pyridine serve as key intermediates in the synthesis of nucleoside analogs such as 8-aza-3-deazaguanosine. cdnsciencepub.com

Pyrazole Derivatives: The benzoyl group, which is an α,β-unsaturated ketone system in conjugation with the pyridine ring, can serve as a precursor for pyrazole synthesis. The condensation reaction of such carbonyl scaffolds with hydrazine (B178648) derivatives is a fundamental method for forming pyrazole rings. longdom.orgnih.gov While direct examples starting from this compound are specific, the general principle is widely applied. For example, related dichloropyridines are used to synthesize pyrazole-containing compounds with potential fungicidal activity. d-nb.infofrontiersin.org

Table 2: Heterocyclic Architectures Derived from Dichloropyridine Precursors

| Precursor Type | Target Heterocycle | Key Reaction | Reference(s) |

| This compound | 4-Azafluorenone | Suzuki Coupling / Intramolecular C-H Arylation | rsc.orgresearchgate.net |

| Perchloropyridine | Poly(1,2,3-triazolyl)pyridines | SNAr with Propargyl Alcohol / Click Chemistry | rsc.org |

| 2,3-Dichloropyridine | Pyrazolopyridinone | Hydrazinolysis / Cyclization | d-nb.infofrontiersin.org |

Role as Precursors in Agrochemical and Medicinal Chemistry Lead Compound Development (Focus on synthetic routes to active ingredients, not biological activity or efficacy)

The derivatives of this compound are pivotal in the synthetic routes for developing lead compounds in both agrochemical and medicinal chemistry. openaccessjournals.commdpi.com The focus here is on the synthetic pathways rather than the biological outcomes.

In agrochemical synthesis , the 2,6-dichloropyridine core is a known precursor to the insecticide chlorpyrifos. google.com Furthermore, the utility of dichloropyridine derivatives in creating pyrazole-based fungicides highlights their importance. d-nb.info For example, a synthetic route starting from 2,3-dichloropyridine involves reaction with hydrazine hydrate, cyclization with diethyl maleate, and subsequent modifications to produce pyrazole intermediates. d-nb.infofrontiersin.org Similarly, 3,5-dichloropyridine (B137275) has been used to synthesize dichloroindolizine carboxylates, which are investigated as larvicidal agents. nih.gov

In medicinal chemistry , the 2,6-dichloropyridine unit is a building block for drugs like Pirozadil. google.com Synthetic routes leveraging derivatives of this compound are particularly relevant. The conversion to 3-substituted-2,6-difluoropyridines provides access to novel Protein Kinase C theta (PKCθ) inhibitors. researchgate.netresearchgate.net Another key application is the synthesis of 1H-imidazo[4,5-c]pyridine-based compounds, which function as Toll-like receptor 7 (TLR7) agonists. The synthesis starts with 4-amino-2,6-dichloropyridine, which undergoes a series of reactions including cyclization and subsequent Buchwald-Hartwig coupling to introduce further diversity. rsc.org

Structure-Reactivity Relationships and Design Principles for New Derivatives

The design of new derivatives of this compound is guided by well-understood structure-reactivity relationships. The electronic and steric properties of the substituents profoundly influence the regioselectivity and outcome of chemical transformations.

A key principle is the differential reactivity of the two chlorine atoms at the C2 and C6 positions. In palladium-catalyzed Suzuki couplings of this compound, there is a pronounced preference for substitution at the C6 position over the C2 position. rsc.org This regioselectivity is crucial for designing sequential functionalization strategies. The general reactivity of pyridines is highest at the C2 position due to the electron-withdrawing nature of the ring nitrogen, but in this specific substrate, other factors likely influence the outcome. nih.gov

The choice of reagents and reaction conditions can also be used to direct reactivity. For instance, the deprotometalation of the parent 2,6-dichloropyridine can yield mixtures, but specific choices of lithium bases can favor substitution at certain positions. researchgate.net This principle allows for controlled introduction of functional groups.

The conversion of the dichloro- moiety to a difluoro- group also alters the reactivity profile. The resulting C-F bonds in 3-substituted-2,6-difluoropyridines are distinguishable, enabling tandem SNAr reactions for the synthesis of 2,3,6-trisubstituted pyridines. researchgate.net However, reactivity is not always predictable. An intermediate in the synthesis of imidazopyridines, 6-chloro-1H-imidazo[4,5-c]pyridin-4-amine, showed unexpectedly low reactivity towards nucleophilic displacement and Buchwald-Hartwig reactions, an important consideration for synthetic planning. rsc.org

These structure-reactivity relationships are fundamental design principles that allow chemists to rationally plan the synthesis of new, complex molecules from the this compound scaffold.

Advanced Methodologies and Future Research Directions

Flow Chemistry and Continuous Processing Approaches for Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. nih.gov The application of flow chemistry to the synthesis of 3-Benzoyl-2,6-dichloropyridine could address challenges associated with reaction time, yield, and safety, particularly in handling potentially hazardous reagents or intermediates.

The synthesis of functionalized pyridines and related heterocyclic systems has been successfully demonstrated using flow reactors. uc.ptmdpi.com For instance, multistep flow systems have been designed for the preparation of complex pharmaceutical intermediates, showcasing the technology's capacity for telescoping multiple reaction steps into a single, continuous stream. nih.govacs.org This minimizes manual intervention and the isolation of intermediates. acs.org

A key step in the synthesis of this compound is likely a Friedel-Crafts acylation or a related cross-coupling reaction. Continuous flow processes for acylation reactions on aromatic substrates have been investigated, demonstrating the potential for improved efficiency and catalyst stability. mdpi.com By immobilizing a catalyst in a packed-bed reactor, the synthesis can be run continuously for extended periods, allowing for high throughput and easy separation of the product from the catalyst. researchgate.net This approach could be adapted for the benzoylation of a 2,6-dichloropyridine (B45657) precursor, potentially leading to a more efficient and scalable manufacturing process.

Potential Flow Synthesis Route: A hypothetical flow process could involve pumping a solution of a 2,6-dichloropyridine substrate and a benzoylating agent (e.g., benzoyl chloride) through a heated reactor coil or a packed-bed reactor containing a solid-supported Lewis acid catalyst. The reaction mixture would then pass through an in-line purification module to yield the final product. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally sustainable. ijarsct.co.in Applying these principles to the synthesis of this compound can reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govbenthamscience.com

The traditional Friedel-Crafts acylation, a common method for synthesizing aryl ketones, often relies on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of corrosive waste. nih.govroutledge.com Green chemistry seeks to replace such reagents with more benign and catalytic alternatives.

Key Green Chemistry Considerations:

Catalysis: Employing catalytic amounts of less toxic and recyclable catalysts is a core principle. Iron(III) chloride, bismuth triflate, and various solid acid catalysts (e.g., zeolites, clays) have been explored as greener alternatives for Friedel-Crafts reactions. nih.govruc.dkresearchgate.net These catalysts can often be used in smaller quantities and can be recovered and reused.

Alternative Solvents: Replacing hazardous and volatile organic solvents with greener alternatives like ionic liquids, deep eutectic solvents, or even water can significantly reduce the environmental impact of a synthesis. ijarsct.co.inbenthamscience.com Solvent-free reactions, where the reagents are mixed without a solvent, represent an ideal scenario for waste reduction. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Methodologies like methanesulfonic anhydride-promoted acylations can offer high atom economy with minimal waste streams that are free of metals and halogens. organic-chemistry.orgacs.org

Energy Efficiency: The use of enabling technologies such as microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.inruc.dk

The table below summarizes potential green alternatives for the key acylation step in the synthesis of this compound.

| Traditional Method | Green Alternative | Key Advantages | Reference |

|---|---|---|---|

| Stoichiometric AlCl₃ Catalyst | Catalytic FeCl₃, Bismuth Triflate, or Zeolites | Reduces metallic/corrosive waste, catalyst is often recyclable. | nih.govruc.dk |

| Chlorinated Solvents (e.g., Dichloromethane) | Propylene Carbonate, Ionic Liquids, or Solvent-Free Conditions | Reduces use of volatile organic compounds (VOCs), less toxic. | benthamscience.comnih.gov |

| Acyl Chlorides with Stoichiometric Activator | Carboxylic Acids with Methanesulfonic Anhydride (B1165640) | Higher atom economy, no halogenated waste. | organic-chemistry.orgacs.org |

| Conventional Thermal Heating | Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | ijarsct.co.in |

Chemoinformatics and High-Throughput Screening in Novel Compound Discovery

Chemoinformatics and high-throughput screening (HTS) are indispensable tools in modern drug discovery for identifying and optimizing new bioactive compounds. nih.gov The this compound scaffold can serve as a core structure for the generation of large chemical libraries. Chemoinformatics tools can be used to design these libraries, ensuring chemical diversity and drug-like properties. nih.govnih.gov

Virtual Screening and Library Design: Initially, a virtual library of derivatives can be created by computationally adding various substituents to the benzoyl and pyridine (B92270) rings of the core structure. These virtual compounds can then be screened in silico against biological targets of interest, such as protein kinases, which are frequently targeted by pyridine-containing inhibitors. nih.govnih.gov Properties like binding affinity, ligand efficiency, and selectivity can be predicted, allowing for the prioritization of a smaller, more promising set of compounds for actual synthesis. researchgate.net

High-Throughput Synthesis and Screening: The prioritized compounds can then be synthesized using automated, high-throughput synthesis platforms. nih.gov Once synthesized, these compound libraries are subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target. drugdiscoverytrends.comwiley.com This combination of computational design and rapid experimental testing accelerates the discovery of "hit" compounds that can be further developed into lead candidates.

The table below outlines a hypothetical workflow for discovering novel inhibitors based on the this compound scaffold.

| Step | Methodology | Objective | Reference |

|---|---|---|---|

| 1. Library Design | Chemoinformatics / Computational Chemistry | Generate a virtual library of diverse derivatives with drug-like properties. | nih.govnih.gov |

| 2. Virtual Screening | Molecular Docking / In Silico ADMET Prediction | Predict binding affinity to a target (e.g., a kinase) and filter for favorable pharmacokinetic properties. | nih.govnih.gov |

| 3. Prioritization | Data Analysis and Selection | Select a focused subset of high-potential compounds for synthesis. | researchgate.net |

| 4. Synthesis | Automated Parallel Synthesis | Rapidly synthesize the selected library of compounds. | nih.gov |

| 5. Biological Screening | High-Throughput Screening (HTS) | Experimentally test the library for activity against the biological target to identify hits. | drugdiscoverytrends.comwiley.com |

Exploration of New Catalytic Systems for Efficient Functionalization

The direct functionalization of the pyridine ring, particularly at C-H bonds, is a significant challenge due to the ring's electron-deficient nature. beilstein-journals.orgrsc.org The development of novel catalytic systems is crucial for selectively modifying the this compound core to create new analogues.

Transition-metal catalysis, especially with palladium, has become a powerful tool for C-H functionalization and cross-coupling reactions on pyridine scaffolds. nih.govrsc.org These methods allow for the introduction of a wide range of substituents with high regioselectivity, often under milder conditions than traditional methods. youtube.com

Promising Catalytic Strategies:

Palladium-Catalyzed C-H Functionalization: Directed C-H activation, where a functional group on the molecule directs the catalyst to a specific C-H bond, allows for highly selective reactions. The nitrogen atom of the pyridine ring itself can act as a directing group, facilitating functionalization at the C2 and C6 positions. For this compound, where these positions are blocked, catalysts capable of functionalizing the more challenging C4 and C5 positions would be of high interest. nih.gov

Cross-Coupling Reactions: The two chlorine atoms on the pyridine ring are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. rsc.orgrsc.org These reactions would enable the replacement of the chlorine atoms with a vast array of aryl, alkyl, vinyl, or amino groups, providing a straightforward route to diverse derivatives. A recent study demonstrated the palladium-catalyzed cross-coupling of 2-benzoylpyridine (B47108) N-oxides, showcasing a novel activation strategy for C-C bond formation. thieme-connect.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates, enabling novel C-H functionalization pathways that are complementary to transition-metal catalysis. unc.edu

The following table compares different catalytic approaches for the functionalization of pyridine rings.

| Catalytic System | Reaction Type | Potential Application on Core Scaffold | Reference |

|---|---|---|---|

| Palladium(II) Acetate (B1210297) / Ligands | Directed C-H Arylation/Alkenylation | Functionalization of the C4 or C5 positions of the pyridine ring. | nih.gov |

| Palladium(0) / Phosphine (B1218219) Ligands | Suzuki or Stille Cross-Coupling | Replacement of the chloro groups at C2 and C6 with aryl or alkyl groups. | youtube.com |

| Palladium / Buchwald-Hartwig Ligands | C-N Cross-Coupling (Amination) | Replacement of the chloro groups at C2 and C6 with amines. | rsc.org |

| Rhodium / Iridium Complexes | C-H Borylation / Alkylation | Introduction of boryl or alkyl groups at available C-H positions for further derivatization. | beilstein-journals.org |

Multicomponent Reactions Incorporating the Benzoyl-Dichloropyridine Core

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. researchgate.net MCRs are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity, which aligns with the principles of green chemistry. rsc.orgacsgcipr.org

Incorporating the this compound scaffold, or its precursors, into an MCR would be a powerful strategy for building libraries of novel, complex molecules.

Potential MCR Strategies:

Hantzsch Pyridine Synthesis: While this is a foundational reaction for creating pyridine rings, modifications of this MCR could potentially use a benzoyl-containing building block to directly install the desired group during ring formation. benthamscience.comwikipedia.orgorganic-chemistry.org

Ugi and Passerini Reactions: These isocyanide-based MCRs are exceptionally versatile for creating peptide-like structures. mdpi.com A derivative of this compound containing a carboxylic acid, amine, aldehyde, or isocyanide functional group could serve as one of the components in an Ugi four-component reaction. For example, a synthetic sequence combining a Doebner-type reaction to install a carboxylic acid onto a pyridine scaffold followed by an Ugi reaction has been used to create complex pyrazolopyridine libraries. nih.gov This strategy could be adapted to generate a diverse set of amide derivatives from the core scaffold.

Novel MCRs: New MCRs could be designed that specifically utilize the reactivity of the dichloropyridine core. For example, a reaction could be envisioned where one of the chloro groups is displaced by one reactant, followed by a cyclization involving other components to build a fused ring system.

The use of MCRs would allow for the rapid exploration of the chemical space around the this compound core, facilitating the discovery of new compounds with unique structures and potentially valuable biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.